Dimethyl methylmalonate

Descripción

Historical Context and Discovery

Dimethyl methylmalonate’s synthesis and applications emerged alongside advancements in malonic ester chemistry during the late 19th and early 20th centuries. While malonic acid esters like diethyl malonate were first synthesized by William Henry Perkin in the 1850s, the methyl-substituted variant gained prominence later as researchers explored alkylation and condensation reactions. Early synthetic routes involved cyanidation of chloroacetic acid derivatives, followed by esterification. The compound’s utility in asymmetric catalysis and nucleophilic substitutions became evident in the latter half of the 20th century, driven by innovations in palladium-catalyzed allylic alkylation and dearomatization reactions.

Nomenclature and Chemical Identity

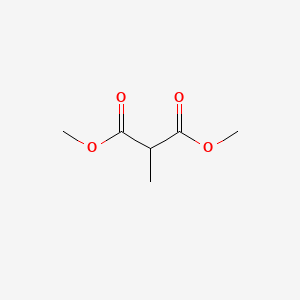

The systematic IUPAC name for this compound is dimethyl 2-methylpropanedioate , reflecting its two methyl ester groups and a central methyl branch. Alternative names include:

- Methylmalonic acid dimethyl ester

- Dimethyl isosuccinate

- Propanedioic acid, 2-methyl-, dimethyl ester.

Its CAS registry number (609-02-9) and EINECS identifier (210-173-6) are widely used in regulatory and commercial contexts. The compound’s canonical SMILES representation is $$ \text{O=C(OC)C(C(=O)OC)C} $$, and its InChIKey is LRBPFPZTIZSOGG-UHFFFAOYSA-N .

Structural Characteristics and Classifications

This compound features a central methyl group bonded to a propanedioate backbone, with two ester functionalities ($$-\text{COOCH}_3$$). Key structural and physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 146.14 g/mol | |

| Boiling point | 174–177°C | |

| Density | 1.098 g/mL at 25°C | |

| Refractive index | 1.414–1.416 |

The compound’s planar ester groups facilitate resonance stabilization, enhancing its reactivity in enolate formation. Its classification as a dicarboxylic acid ester places it within a broader family of malonates, which are pivotal in synthetic organic chemistry.

Significance in Organic Chemistry Research

This compound’s α-hydrogens, adjacent to two electron-withdrawing ester groups, exhibit pronounced acidity ($$ \text{p}K_a \approx 13 $$), enabling facile deprotonation to generate nucleophilic enolates. This property underpins its role in:

- Malonic ester synthesis : Alkylation of its enolate forms substituted malonates, which decarboxylate to yield carboxylic acids or ketones.

- Asymmetric catalysis : Chiral ligands, such as (S)-BINAP, enable enantioselective allylic alkylations with up to 90% enantiomeric excess.

- Dearomatization reactions : Palladium-catalyzed cascades with indole derivatives produce spirocyclic and tetrahydrocarboline scaffolds.

The compound’s versatility is further demonstrated in cross-coupling reactions and the synthesis of heterocycles, underscoring its importance in methodological development.

Key Applications in Chemical Research

Pharmaceutical Intermediates

This compound serves as a precursor to bioactive molecules, including barbiturates and anticoagulants. For example, its condensation with urea derivatives yields substituted pyrimidines, which are foundational in barbiturate synthesis.

Fragrance Industry

Analogous to dimethyl malonate, this compound contributes to jasmonate derivatives like Hedione® (methyl dihydrojasmonate), a key component in perfumes such as Eau Sauvage and Chanel No. 19. Its ester groups undergo Claisen condensations to form γ-keto esters, which cyclize into macrocyclic musk compounds.

Material Science

The compound’s bifunctional reactivity enables its use in polymer cross-linking and dendritic macromolecule synthesis. For instance, Michael additions with acrylates produce hyperbranched polyesters with tunable thermal properties.

Propiedades

IUPAC Name |

dimethyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBPFPZTIZSOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060564 | |

| Record name | Propanedioic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-02-9 | |

| Record name | Dimethyl methylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methyl-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl methylmalonate can be synthesized through the alkylation of dimethyl malonate with methyl iodide or methyl bromide in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:

CH2(CO2CH3)2+CH3I→CH3CH(CO2CH3)2+NaI

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of methylmalonic acid with methanol in the presence of an acid catalyst . This method is efficient and yields high-purity this compound.

Análisis De Reacciones Químicas

Enolate Formation and Alkylation

Dimethyl methylmalonate undergoes deprotonation at the α-carbon (adjacent to the ester groups) to form a resonance-stabilized enolate. This enolate participates in nucleophilic substitution (Sₙ2) reactions with alkyl halides, enabling the synthesis of branched carboxylic acids.

Key Steps:

-

Enolate Generation : Treatment with a strong base (e.g., NaOEt, NaHMDS) in aprotic solvents (THF, Et₂O) forms the enolate.

-

Alkylation : The enolate reacts with primary alkyl halides to yield mono- or dialkylated products.

For example, in molybdenum-catalyzed asymmetric alkylations, sodium this compound reacts with carbonates to form enantiomerically enriched products (up to 99% ee) via retention of stereochemistry .

| Reaction Conditions | Products | Yield | Stereoselectivity |

|---|---|---|---|

| Mo–ligand complex, NaHMDS, THF | α-substituted carboxylic acids | 85–94% | 99% ee |

Hydrolysis and Decarboxylation

The ester groups of this compound hydrolyze under basic or acidic conditions, followed by decarboxylation to yield substituted acetic acids.

Hydrolysis:

-

Monohydrolysis : Selective hydrolysis of one ester group using aqueous KOH in acetonitrile at 0–4°C produces monomethyl methylmalonate .

-

Complete Hydrolysis : Strong acids or bases fully hydrolyze both esters to methylmalonic acid (HOOC-C(CH₃)H-COOH).

Decarboxylation:

Heating methylmalonic acid above 100°C induces decarboxylation, forming propionic acid derivatives via a concerted proton-transfer mechanism .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | 1.0 eq KOH, CH₃CN, 0–4°C | Monomethyl methylmalonate | 81–82% |

| Methylmalonic acid | Heat (>100°C) | α-Methyl acetic acid | >90% |

Asymmetric Catalysis

This compound serves as a nucleophile in asymmetric catalysis. In molybdenum-mediated reactions, it retains stereochemical integrity during alkylation, enabling high enantioselectivity. For instance:

-

Reaction with deuterated carbonates yields products with >99% ee when using NaHMDS in THF .

-

The enolate’s configuration remains unchanged, avoiding deuterium scrambling .

Retrograde Michael Reactions

Under strong base conditions (e.g., NaHMDS), this compound may undergo retrograde Michael reactions. Instead of forming the abnormal Michael adduct, the reaction favors elimination to regenerate the starting material or produce malonate anions .

| Base | Solvent | Major Product | Notes |

|---|---|---|---|

| NaHMDS | THF | Retrograde elimination | No abnormal Michael adduct |

| NaOEt | Et₂O | Partial abnormal adduct | Requires proton source |

Biochemical Relevance

Methylmalonate derivatives are implicated in metabolic pathways (e.g., propionate metabolism) and mitochondrial dysfunction . Though this compound itself is synthetic, its hydrolysis product (methylmalonic acid) inhibits enzymes like succinate dehydrogenase and disrupts energy production .

Aplicaciones Científicas De Investigación

Dimethyl methylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is used in the synthesis of drugs and diagnostic agents.

Industry: It is employed in the production of fragrances and flavoring agents.

Mecanismo De Acción

The mechanism of action of dimethyl methylmalonate involves its ability to undergo nucleophilic substitution reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester groups, which can be easily transformed under appropriate conditions .

Comparación Con Compuestos Similares

Chemical and Physical Properties

- Acidity: this compound is less acidic than dimethyl malonate (pKa ~18 vs. 15.9 in DMSO), limiting its ability to form enolates in reactions requiring strong bases .

Palladium-Catalyzed Allylic Alkylation

- Dimethyl malonate : High yields (67%) due to minimal steric hindrance and efficient nucleophilic attack .

- This compound : Low yield (6%) due to steric bulk, favoring competing β-hydrogen elimination pathways .

- Diethyl methylmalonate: Not explicitly tested, but ethyl esters generally exhibit slower kinetics due to increased steric bulk compared to methyl esters .

Enolate Protonation

- This compound (pKa ~18) can protonate enolates of moderately acidic ketones (e.g., propiophenone, pKa ~20), whereas dimethyl malonate (pKa 15.9) is more effective for stronger enolates .

Actividad Biológica

Dimethyl methylmalonate (DMM) is an organic compound with significant biological activity, primarily known for its role as a metabolic intermediate and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMM, supported by relevant data tables, case studies, and research findings.

- Molecular Formula: CHO

- Molecular Weight: 146.1412 g/mol

- CAS Number: 108-59-8

- Density: 1.1 g/cm³

- Boiling Point: 177.1 °C

- Melting Point: -62 °C

This compound acts as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle. By inhibiting SDH, DMM affects mitochondrial respiration and energy production, which can have various physiological effects:

- Crossing the Blood-Brain Barrier: DMM can cross the blood-brain barrier, allowing it to influence central nervous system functions.

- Neuroprotective Effects: Research indicates that DMM reduces neuronal apoptosis, particularly following ischemic events such as cardiac arrest. In animal models, it has been shown to inhibit caspase-3 cleavage and increase hypoxia-inducible factor 1-alpha (HIF-1α) expression, contributing to neuroprotection .

Neuroprotection in Cardiac Arrest Models

A study involving Sprague-Dawley male rats demonstrated that intravenous infusion of DMM (6 mg/kg/min for 51 minutes) significantly improved return of spontaneous circulation (ROSC) and neurological performance post-cardiac arrest. Key findings included:

- Improved ROSC Rates: The administration of DMM promoted better outcomes in terms of spontaneous circulation restoration.

- Reduced Neuronal Apoptosis: At day three post-cardiac arrest, DMM treatment resulted in decreased apoptosis of hippocampal neurons.

- Oxidative Stress Reduction: The compound also reduced oxidative stress levels and inhibited excessive hyperpolarization of mitochondrial membrane potential (MMP), which is critical for neuronal survival .

Table: Summary of Biological Effects of this compound

| Study Focus | Administration Method | Dosage | Key Findings |

|---|---|---|---|

| Cardiac Arrest Model | Intravenous infusion | 6 mg/kg/min | Improved ROSC; reduced neuronal apoptosis |

| Neuroprotection | In vivo | N/A | Increased HIF-1α; decreased oxidative stress |

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Research has indicated:

- Acute Toxicity: Initial assessments suggest low acute toxicity in animal models.

- Reproductive and Developmental Toxicity: Studies are ongoing to evaluate any potential reproductive risks associated with prolonged exposure.

- Genotoxicity: Current data indicate no significant genotoxic effects under standard testing conditions .

Q & A

Q. What are the key synthetic routes and characterization methods for dimethyl methylmalonate?

this compound is synthesized via esterification of methylmalonic acid with methanol under acidic catalysis. Purification typically involves fractional distillation or recrystallization. Characterization employs NMR (¹H/¹³C), IR spectroscopy (C=O stretch at ~1740 cm⁻¹), and GC-MS to confirm purity and structure. Physical properties such as boiling point (176–177°C) and refractive index (1.414) are critical for identifying the compound .

Q. How can this compound be distinguished from structurally similar esters (e.g., dimethyl malonate)?

Differentiation relies on pKa values (this compound: ~18 in DMSO vs. dimethyl malonate: ~15.9) and spectroscopic data . For example, ¹H NMR reveals distinct splitting patterns due to the methyl branch in this compound. Mass spectrometry further distinguishes molecular ions (m/z 146.14 for this compound vs. 132.13 for dimethyl malonate) .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in palladium-catalyzed allylic alkylation?

Reactivity depends on solvent polarity , nucleophile strength , and catalyst coordination . For instance, in THF, this compound exhibits lower proton-transfer efficiency compared to dioxane due to solvent basicity. Using Pd(0) catalysts with bidentate ligands (e.g., dppe) enhances regioselectivity in allylic substitutions .

Q. How does this compound contribute to metabolic engineering in polyketide biosynthesis?

In E. coli, this compound serves as a precursor for methylmalonyl-CoA, a key extender unit in polyketide synthases. Pathway optimization involves plasmid-based expression (e.g., pCDFDuet-mce) and supplementation studies (20 mM methylmalonate increases 6-dEB titers by 3-fold). Acetate production must be monitored to avoid pathway inhibition .

Q. What computational methods are used to study the electronic properties of this compound and its intermediates?

Density Functional Theory (DFT) at the B3LYP/6-31+G* level predicts optimized geometries and electron distributions for anion radicals. Studies on hemiketal intermediates reveal stabilization via hydrogen bonding, critical for understanding decarboxylation pathways .

Q. How is this compound implicated in metabolic dysregulation during heart failure?

Elevated methylmalonate levels in HF patients correlate with anaplerotic Krebs cycle activation . Metabolomic profiling (LC-MS/MS) identifies methylmalonate as a biomarker, linking its accumulation to impaired propionate metabolism and compensatory energy production .

Q. What strategies improve regioselectivity in terminal allylic substitutions using this compound?

Ligand design (e.g., chiral phosphines) and substrate preorganization enhance Z/E selectivity. For example, Pd-catalyzed reactions with trifluoroacetate substrates achieve >90% yield and 8:1 Z/E ratios under mild conditions (25°C, 2 h) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.